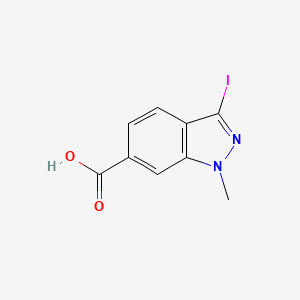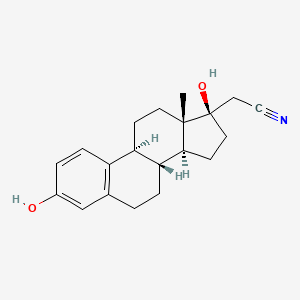
17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol
Übersicht
Beschreibung
17α-Cyanomethylestra-1,3,5(10)-triene-3,17α-diol (17α-CMET) is an endogenously produced metabolite of testosterone and a potent androgen receptor agonist. It has been studied in both laboratory and clinical settings, and its effects have been found to be diverse and far-reaching. 17α-CMET is a promising drug candidate for the treatment of a variety of medical conditions, including androgen-related diseases, metabolic syndrome, and even some forms of cancer. In
Wissenschaftliche Forschungsanwendungen
Biotransformation in Various Species
- Species Differences in Biotransformation : A study by Hobe, Schön, & Schade (1980) investigated the urinary metabolites following the administration of 17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol in different species including humans, baboons, dogs, minipigs, and rats. The study found significant species differences in the biotransformation of this compound, particularly in the quantitative aspects of its metabolites.
Receptor Binding Properties
- Estrogen Receptor Selectivity : In research by Tapolcsányi et al. (2002), 16-hydroxymethylestra-1,3,5(10)-triene-3,17-diol isomers were synthesized and evaluated for their binding to estrogen receptors. The study revealed that these compounds, while recognized by the estrogen receptor, have significantly lower binding affinities compared to estra-1,3,5(10)-triene-3,17beta-diol, suggesting selective receptor interaction.
Chromatographic Separation
- High-Performance Liquid Chromatography : Wölfling, Schneider, & Péter (1999) developed chromatographic methods for separating isomers of 17-hydroxy-16-hydroxymethyl-3-methoxyestra-1,3,5(10)-triene. Their work reported here demonstrates the importance of chromatographic techniques in analyzing the structural complexities of these steroid isomers.
Molecular Structure Analysis
- X-Ray Diffraction Analysis : Starova, Selivanov, Egorov, Selivanov, & Shavva (2004) conducted an analysis on the molecular structures of certain estratriene derivatives using X-ray diffraction. They found that variations, like the addition of a methyl group, can cause slight changes in the molecule's conformation.
Antiproliferative Activities
- Evaluation of Antiproliferative Properties : Kiss, Wölfling, Mernyák, Frank, Benke, Tahaei, Zupkó, Mahó, & Schneider (2019) synthesized and tested different isomers of estra-1,3,5(10)-trien-17-ols for their antiproliferative activities against human cancer cell lines. Their study, detailed here, highlights the potential therapeutic applications of these compounds in oncology.
Eigenschaften
IUPAC Name |
2-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5,12,16-18,22-23H,2,4,6-10H2,1H3/t16-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIUKBNBJLRRKB-SWBPCFCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17|A-Cyanomethylestra-1,3,5(10)-triene-3,17|A-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



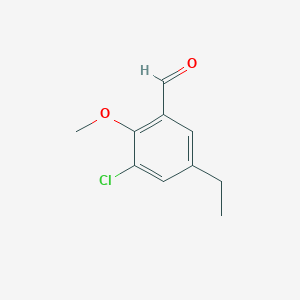
![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)
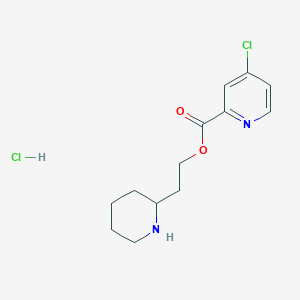
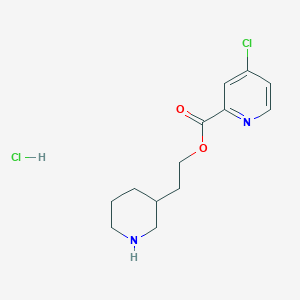
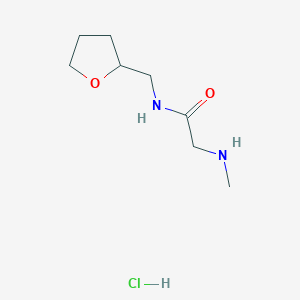
![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)
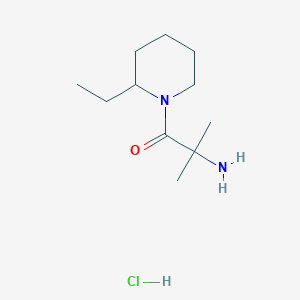
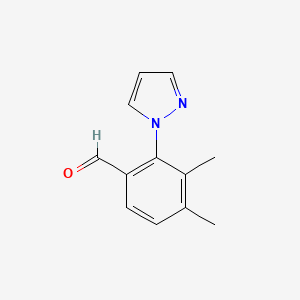
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)
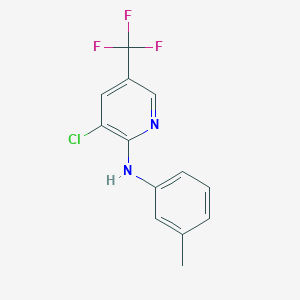
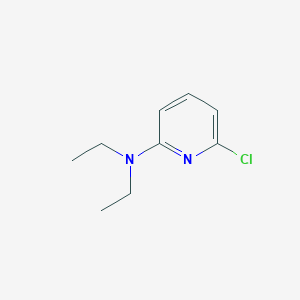
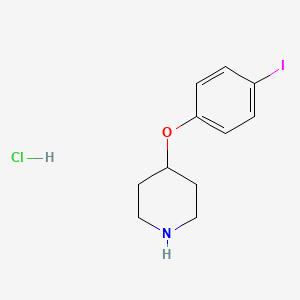
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
